molecular formula C8H11FN2 B2851182 2-(2-Fluoropyridin-4-yl)propan-1-amine CAS No. 2248279-60-7

2-(2-Fluoropyridin-4-yl)propan-1-amine

Cat. No.: B2851182
CAS No.: 2248279-60-7
M. Wt: 154.188
InChI Key: SBSBKRMFNYBAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoropyridin-4-yl)propan-1-amine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which can significantly alter the electronic characteristics of the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another approach involves the use of fluorinated building blocks, such as 2-fluoropyridine, which can be further functionalized to introduce the propan-1-amine group .

Industrial Production Methods

Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes. The use of continuous flow reactors and advanced fluorination techniques can enhance the yield and purity of the final product. Additionally, the availability of fluorinated intermediates and reagents has facilitated the large-scale synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoropyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

2-(2-Fluoropyridin-4-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.

    Chemical Biology: It serves as a probe for studying biological processes and interactions.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridin-4-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic environment of the target site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoropyridin-4-yl)propan-1-amine is unique due to its specific substitution pattern, which combines the electronic effects of the fluorine atom with the reactivity of the propan-1-amine group. This combination allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

2-(2-fluoropyridin-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-6(5-10)7-2-3-11-8(9)4-7/h2-4,6H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSBKRMFNYBAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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